molecular formula C20H16F2 B6170450 (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene CAS No. 947503-84-6

(3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene

Katalognummer B6170450
CAS-Nummer: 947503-84-6
Molekulargewicht: 294.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene (3,6-BFPTHP) is an organic compound with a unique chemical structure. It has recently been studied for its potential applications in various scientific fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

(3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene has been studied for its potential applications in various scientific fields. It has been used as a model compound for the synthesis of more complex organic molecules, as well as for the development of novel pharmaceuticals. In addition, (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene has been studied for its potential to act as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a Lewis base, such as an amine. This complex is then able to undergo a nucleophilic substitution reaction, which can be used to synthesize more complex organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene are not yet fully understood. However, the compound has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene has been studied for its potential to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of cell proliferation and survival.
Advantages and Limitations for Laboratory Experiments
(3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used as a model compound for the synthesis of more complex molecules. In addition, the compound is relatively stable, allowing for a longer shelf life. However, there are also some limitations to using (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene in laboratory experiments. The compound is not soluble in water, which can limit its use in aqueous solutions. In addition, the compound is relatively expensive, which can limit its use in large-scale experiments.

Zukünftige Richtungen

The potential applications of (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene and its derivatives. In addition, further research could be conducted to explore the compound’s potential as an inhibitor of COX-2 and as an agonist of GPR55. Finally, research could be conducted to explore the potential of (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene as a catalyst for organic reactions.

Synthesemethoden

(3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene can be synthesized through a palladium-catalyzed cross-coupling reaction between 4-fluorophenylboronic acid and 1,3-dibromopropene. The reaction is conducted in a mixture of toluene, dimethylformamide, and potassium carbonate at a temperature of 120 °C. The reaction is then quenched with water and the product is isolated by column chromatography.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-fluorobenzaldehyde", "cyclopentadiene", "4-fluorophenylboronic acid", "palladium acetate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 4-fluorocyclopentenone by Diels-Alder reaction of cyclopentadiene and 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst.", "Step 2: Synthesis of 4-fluorophenylcyclopentenone by Suzuki coupling of 4-fluorophenylboronic acid and 4-fluorocyclopentenone in the presence of palladium acetate and triethylamine.", "Step 3: Synthesis of (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene by reduction of 4-fluorophenylcyclopentenone with sodium borohydride in the presence of acetic anhydride and sodium bicarbonate, followed by recrystallization from a mixture of ethyl acetate and hexane." ] }

CAS-Nummer

947503-84-6

Produktname

(3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene

Molekularformel

C20H16F2

Molekulargewicht

294.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.